1-Methoxycyclopentane-1-carboxylic acid
CAS No.: 17860-28-5
Cat. No.: VC6741970
Molecular Formula: C7H12O3
Molecular Weight: 144.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17860-28-5 |
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Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 |
IUPAC Name | 1-methoxycyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) |
Standard InChI Key | TYWVTQSZDVHDEM-UHFFFAOYSA-N |
SMILES | COC1(CCCC1)C(=O)O |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 1-methoxycyclopentane-1-carboxylic acid confers unique reactivity. Key properties include:
Table 1: Structural and Spectral Data
The equatorial orientation of the methoxy and carboxylic acid groups minimizes steric strain, favoring a chair-like cyclopentane conformation. The compound’s acidity (pKa ≈ 4.5–5.0) aligns with typical aliphatic carboxylic acids, enabling deprotonation under basic conditions for further derivatization .
Synthetic Methodologies
Hydrolysis of Methyl Esters
The most documented synthesis involves saponification of methyl 1-methoxycyclopentanecarboxylate:
Reaction Conditions
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Substrate: Methyl 1-methoxycyclopentanecarboxylate (1.00 g, 6.32 mmol)
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Reagents: LiOH (0.531 g, 12.64 mmol) in H₂O/THF (1:2 v/v)
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Temperature: 20°C (overnight)
The reaction proceeds via nucleophilic attack by hydroxide on the ester carbonyl, followed by protonation to yield the carboxylic acid. Purification via ethyl acetate extraction and brine washing ensures high purity .
Alternative Routes
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Oxidation of 1-Methoxycyclopentanemethanol: Using Jones reagent (H₂CrO₄) or KMnO₄ under acidic conditions, though yields are typically lower (70–80%).
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Carboxylation of Methoxycyclopentane: Reaction with CO₂ under high pressure in the presence of Grignard reagents, though this method is less scalable.
Reactivity and Derivative Formation
Esterification and Amidation
The carboxylic acid undergoes standard acyl substitution reactions:
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Esterification: Treatment with methanol/H₂SO₄ yields methyl esters, useful in fragrance applications .
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Amide Formation: Reaction with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which couples with amines to produce amides.
Decarboxylation
Thermal decarboxylation (150–200°C) eliminates CO₂, yielding 1-methoxycyclopentane. This pathway is critical in hydrocarbon-based polymer synthesis.
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate
The compound’s rigid cyclopentane scaffold is exploited in:
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Prostaglandin Analogues: Serves as a core structure for anti-inflammatory agents .
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Neurological Agents: Functionalization at the carboxylic acid position yields GABA receptor modulators.
Polymer Science
As a monomer, it enhances thermoplastic elasticity when copolymerized with ethylene, attributed to the methoxy group’s steric effects.
Table 2: Industrial Applications
Application | Role of Compound | Reference |
---|---|---|
Pharmaceutical synthesis | Chiral building block | |
Polymer additives | Crosslinking agent | |
Agrochemicals | Herbicide intermediate |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The methoxy singlet at δ 3.31 integrates for 3H, while cyclopentane protons appear as multiplets (δ 1.77–2.05) .
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¹³C NMR: Carbonyl carbon at δ 178.5 ppm, methoxy carbon at δ 51.2 ppm, and cyclopentane carbons between δ 22–35 ppm .
Mass Spectrometry
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral drug intermediates.
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Biodegradable Polymers: Investigating copolymers with polyesters for eco-friendly materials.
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